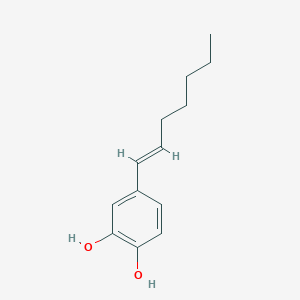

1,2-Benzenediol,4-(1-heptenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Benzenediol,4-(1-heptenyl)-, commonly known as pheomelanin, is a type of melanin pigment found in human skin and hair. It is responsible for the red and blonde hair color in humans and is synthesized through a complex biochemical pathway. Pheomelanin is also found in other organisms, such as birds, reptiles, and fish, where it plays a role in coloration and protection against UV radiation.

Mecanismo De Acción

Pheomelanin is thought to function as a photoprotective agent, absorbing UV radiation and preventing damage to DNA. However, recent research has suggested that pheomelanin may actually increase the susceptibility of cells to UV-induced damage, potentially contributing to the development of skin cancer.

Biochemical and Physiological Effects:

Pheomelanin has been shown to have a number of biochemical and physiological effects, including antioxidant activity, metal chelation, and free radical scavenging. It has also been implicated in the development of oxidative stress and inflammation, which are thought to contribute to the aging process and the development of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pheomelanin has several advantages for use in laboratory experiments, including its ability to absorb UV radiation and its potential as a photoprotective agent. However, its complex structure and the difficulty in synthesizing it in large quantities can make it challenging to study.

Direcciones Futuras

Future research on pheomelanin is likely to focus on its role in the development of skin cancer and other diseases, as well as its potential as a target for therapeutic interventions. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of pheomelanin, and to develop new methods for synthesizing and studying this complex pigment.

Métodos De Síntesis

The synthesis of pheomelanin involves a series of enzymatic reactions, starting from the amino acid tyrosine. The first step is the conversion of tyrosine to dopaquinone, which is then converted to dopachrome. Subsequent reactions involve the incorporation of cysteine and glutathione into the structure, resulting in the formation of pheomelanin.

Aplicaciones Científicas De Investigación

Pheomelanin has been the subject of extensive scientific research due to its role in determining hair and skin color in humans. Studies have shown that variations in the genes responsible for pheomelanin synthesis can result in different hair and skin colors, as well as an increased risk of skin cancer.

Propiedades

Número CAS |

100668-22-2 |

|---|---|

Fórmula molecular |

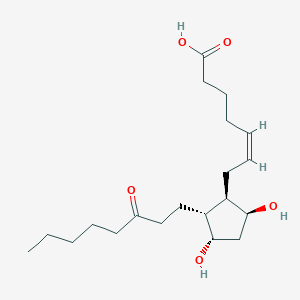

C13H18O2 |

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

4-[(E)-hept-1-enyl]benzene-1,2-diol |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-6-7-11-8-9-12(14)13(15)10-11/h6-10,14-15H,2-5H2,1H3/b7-6+ |

Clave InChI |

DIEVSSLZSZWGPG-VOTSOKGWSA-N |

SMILES isomérico |

CCCCC/C=C/C1=CC(=C(C=C1)O)O |

SMILES |

CCCCCC=CC1=CC(=C(C=C1)O)O |

SMILES canónico |

CCCCCC=CC1=CC(=C(C=C1)O)O |

Sinónimos |

1,2-Benzenediol, 4-(1-heptenyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)